molecular formula C17H11F3N2OS B2697995 N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 476279-01-3

N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2697995
CAS RN: 476279-01-3
M. Wt: 348.34
InChI Key: RDCVIHYOGJMQFG-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as PTTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. PTTB is a small molecule that belongs to the class of benzamides and thiazoles.

Scientific Research Applications

Antimicrobial Applications

A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested them for antimicrobial activity. Some molecules exhibited potency against Gram-positive and Gram-negative bacteria, as well as Candida strains, surpassing reference drugs in efficacy (Bikobo et al., 2017).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Fluorescent Properties

Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. These compounds exhibited excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, showcasing their potential in fluorescence applications (Zhang et al., 2017).

Material Science and Polymers

In a groundbreaking study, Yokozawa et al. (2002) synthesized well-defined poly(p-benzamide) with low polydispersity and demonstrated the synthesis of unprecedented block copolymers containing aramide. This study paves the way for developing new materials with controlled properties (Yokozawa et al., 2002).

properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)13-8-4-7-12(9-13)15(23)22-16-21-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCVIHYOGJMQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

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